Phebestin
Overview
Description
Phebestin is a compound initially identified as an aminopeptidase N inhibitor. It has shown significant potential in inhibiting the multiplication of Plasmodium falciparum, the parasite responsible for malaria . This compound has demonstrated nanomolar efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .
Preparation Methods
The synthesis of Phebestin involves a diastereoselective approach. One efficient method reported for the synthesis of this compound includes a proline-catalyzed hydroxylation of an aldehyde derived from D-phenylalanine . This method ensures high diastereoselectivity and yields the desired product efficiently. Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned provides a reliable laboratory-scale preparation method.
Chemical Reactions Analysis
Phebestin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phebestin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying aminopeptidase inhibition and related enzymatic processes.
Medicine: This compound’s potential as an antimalarial agent makes it a candidate for therapeutic development.
Industry: While industrial applications are not extensively documented, this compound’s role in biochemical research can indirectly influence industrial processes related to drug development.
Mechanism of Action
It binds to the active site of the enzyme, coordinating with zinc ions present in the site, thereby inhibiting the enzyme’s activity . This inhibition disrupts the parasite’s ability to process proteins, leading to its death.
Comparison with Similar Compounds
Phebestin is structurally and functionally similar to Bestatin, another aminopeptidase inhibitor. Both compounds share the ability to inhibit aminopeptidase N by binding to its active site . this compound has shown higher binding affinity and efficacy against Plasmodium falciparum compared to Bestatin . Other similar compounds include:
Bestatin: An aminopeptidase inhibitor with lower binding affinity compared to this compound.
Artemisinin: An antimalarial compound with a different mechanism of action, targeting the parasite’s heme metabolism.
Chloroquine: Another antimalarial drug that targets the parasite’s DNA replication process.
This compound’s uniqueness lies in its higher binding affinity and efficacy, making it a promising candidate for antimalarial therapy development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMURINELPSPEF-ANULTFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172056 | |
Record name | Phebestin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187402-73-9 | |
Record name | Phebestin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187402-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phebestin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187402739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phebestin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phebestin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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